tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17232873
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2 |
|---|---|
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3 |
| Standard InChI Key | ZNMMAVVJJYKYGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrrolo[3,2-c]pyridine scaffold—a fused bicyclic system combining pyrrole and pyridine rings. The Boc group () is attached to the nitrogen atom at position 1, while a chlorine atom occupies position 6 of the pyridine ring. This configuration is confirmed by its IUPAC name, tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate, and its canonical SMILES representation: CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl.
Spectroscopic Identification
Key spectroscopic data include:
-
InChI:
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3 -
InChIKey:
ZNMMAVVJJYKYGK-UHFFFAOYSA-N
These identifiers facilitate precise database referencing and computational modeling.
Synthesis and Optimization
Boc Protection Strategies
The tert-butyl carbamate group is introduced via Boc protection of the pyrrolopyridine nitrogen. Source documents multiple synthetic routes with yields exceeding 97%:
These methods highlight the versatility of Boc protection under mild conditions, enabling scalability for industrial applications.
Chlorination Mechanisms
The chlorine substituent is typically introduced via electrophilic aromatic substitution or palladium-catalyzed coupling. While specific details for this compound are sparse, analogous pyrrolopyridine chlorinations employ reagents like or in dichloromethane.
Physicochemical Properties
Solubility and Partition Coefficients
Experimental and computational data from reveal:
-
LogP (iLOGP): 2.49 (indicating moderate lipophilicity)
-
Solubility: 0.348 mg/mL in aqueous solutions
-
TPSA: 44.12 Ų (moderate polarity)
Pharmacokinetic Predictions
-
GI Absorption: High (>80%)
-
BBB Permeation: Likely (LogP ~2.5)
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The Boc group’s stability under acidic conditions makes this compound a preferred intermediate for:
-
Antiviral Agents: Pyrrolopyridines exhibit activity against RNA viruses .
-
Kinase Inhibitors: The scaffold’s planar structure aids ATP-binding pocket interactions.
Fluorescent Probes
Functionalization at position 6 (e.g., with fluorophores) enables use in bioimaging, leveraging the core’s conjugated π-system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume